molecular formula C19H17ClN4O4S B2630614 2-(4-Chlorophenoxy)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone CAS No. 897474-26-9

2-(4-Chlorophenoxy)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone

Cat. No. B2630614
CAS RN: 897474-26-9
M. Wt: 432.88
InChI Key: ZIEPYJHYEFIQBR-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone, also known as NBQX, is a chemical compound that has gained significant attention in the field of neuroscience. It is a selective antagonist of the AMPA receptor, a subtype of glutamate receptor, and has been shown to have potential therapeutic applications in the treatment of various neurological disorders.

Scientific Research Applications

Heterocyclic Compound Synthesis

This chemical has been utilized in the synthesis of diverse heterocyclic compounds. For instance, the reaction of 4,6-dichloro-5-nitrobenzofuroxan with aromatic and heterocyclic amines, including piperazine, has been explored to yield monosubstitution products and compounds containing two benzofuroxan fragments, highlighting its potential in creating complex molecular architectures (Gibadullina et al., 2012).

Antimicrobial and Antifungal Activities

Research has been conducted on the antimicrobial and antifungal activities of piperazine derivatives. A series of azole-containing piperazine derivatives were synthesized and showed moderate to significant in vitro activities against various strains, with some compounds displaying remarkable antimicrobial efficacy comparable to standard drugs like chloramphenicol and fluconazole (Gan et al., 2010). Additionally, another study reported on the synthesis of piperazine derivatives through an intermediate process, which involved the coupling of substituted benzenethiol with chloro-nitrobenzene, leading to compounds with significant antibacterial and antifungal properties (Suryavanshi & Rathore, 2017).

properties

IUPAC Name

2-(4-chlorophenoxy)-1-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O4S/c20-13-1-4-15(5-2-13)28-12-18(25)22-7-9-23(10-8-22)19-21-16-6-3-14(24(26)27)11-17(16)29-19/h1-6,11H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIEPYJHYEFIQBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])C(=O)COC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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